molecular formula C10H23P B1332188 tert-Butyldiisopropylphosphine CAS No. 51567-05-6

tert-Butyldiisopropylphosphine

Cat. No.: B1332188
CAS No.: 51567-05-6
M. Wt: 174.26 g/mol
InChI Key: OLSMQSZDUXXYAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyldiisopropylphosphine can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to ensure high yields and purity of the final product .

Properties

IUPAC Name

tert-butyl-di(propan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23P/c1-8(2)11(9(3)4)10(5,6)7/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSMQSZDUXXYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339259
Record name tert-Butyl(diisopropyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51567-05-6
Record name tert-Butyl(diisopropyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyldiisopropylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that the trimerization reaction yields different product ratios depending on the phosphine ligand used. How does tert-butyl(diisopropyl)phosphine affect the product distribution compared to other ligands like triethylphosphine?

A1: The study by Binger et al. [] demonstrates that tert-butyl(diisopropyl)phosphine, when used as a ligand in nickel(0)-catalyzed methylenecyclopropane trimerization, leads to a significant increase in the formation of cyclic trimer 8. While triethylphosphine predominantly yields open-chained trimers 5 and 6, the bulkier tert-butyl(diisopropyl)phosphine shifts the selectivity towards the cyclic product. This suggests that the steric bulk of the phosphine ligand plays a crucial role in directing the reaction pathway towards specific trimer isomers. The researchers propose that the bulky substituents on the phosphine ligand influence the coordination environment around the nickel center, thereby affecting the stability and reactivity of the intermediates formed during the catalytic cycle.

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